3-Thiopheneacrylic acid methyl ester basic properties
3-Thiopheneacrylic acid methyl ester basic properties
An In-depth Technical Guide to 3-Thiopheneacrylic Acid Methyl Ester
Introduction
3-Thiopheneacrylic acid methyl ester, also known as methyl 3-(thiophen-3-yl)acrylate, is a synthetic intermediate chemical compound.[1] It belongs to the class of acrylate (B77674) esters containing a thiophene (B33073) heterocyclic moiety. Its structure, featuring a conjugated system that includes the thiophene ring, a carbon-carbon double bond, and a carbonyl group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and characterization for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical properties of 3-Thiopheneacrylic acid methyl ester are summarized below. While some specific experimental values are not widely published, reasonable estimates can be inferred from closely related structures.
| Property | Value | Source |
| CAS Number | 135835-43-7 | [1] |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| Alternate Names | 3-Thiophen-3-yl-Acrylic Acid methyl ester | [1] |
| Appearance | Colorless to light yellow liquid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone); poor solubility in water. | Inferred |
Synthesis and Reactivity
3-Thiopheneacrylic acid methyl ester is primarily used as a synthetic intermediate.[1] Its synthesis is not widely detailed in dedicated publications but can be reliably achieved through standard olefination methodologies. The most common and effective methods for creating such α,β-unsaturated esters are the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and the Heck reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, predominantly yielding the (E)- or trans-isomer.[2][3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[2] For the synthesis of 3-Thiopheneacrylic acid methyl ester, this would involve the reaction of 3-thiophenecarboxaldehyde (B150965) with a phosphonate (B1237965) reagent such as methyl (dimethoxyphosphoryl)acetate in the presence of a base.[4] A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, which greatly simplifies product purification during aqueous workup.[2][5]
Caption: Horner-Wadsworth-Emmons reaction pathway for synthesis.
Wittig Reaction
The Wittig reaction is another cornerstone of olefination chemistry, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent).[6][7] To synthesize 3-Thiopheneacrylic acid methyl ester, 3-thiophenecarboxaldehyde would be treated with a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate. Stabilized ylides typically favor the formation of the (E)-alkene.[7] While effective, a drawback compared to the HWE reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate purification.[8]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[9][10] In this context, 3-bromothiophene (B43185) or 3-iodothiophene (B1329286) could be coupled with methyl acrylate in the presence of a palladium catalyst and a base (e.g., triethylamine) to form the desired product.[11][12] This method is a powerful tool for C-C bond formation but requires careful control of catalyst systems and reaction conditions.
Experimental Protocols
While a specific, peer-reviewed protocol for this exact molecule is not available in the provided search results, a robust, generalized protocol can be constructed based on the well-established Horner-Wadsworth-Emmons reaction.[4]
General Protocol for Synthesis via HWE Reaction
Materials:
-
3-Thiophenecarboxaldehyde
-
Methyl (triethylphosphoranylidene)acetate or a similar phosphonate reagent
-
Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Deionized water
-
Extraction solvent: Ethyl acetate (B1210297) or Diethyl ether
-
Brine (saturated NaCl solution)
-
Drying agent: Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: If using NaH, it is suspended in anhydrous THF. The phosphonate reagent (1.0 - 1.2 equivalents) is then added dropwise at 0 °C. The mixture is stirred for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Aldehyde Addition: A solution of 3-thiophenecarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate or diethyl ether. The organic layers are combined.
-
Washing: The combined organic layer is washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield pure 3-Thiopheneacrylic acid methyl ester.
Caption: General experimental workflow for synthesis and purification.
Spectroscopic and Safety Data
Predicted Spectroscopic Data
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¹H NMR: Expected signals would include three protons for the thiophene ring, two vinylic protons of the acrylate moiety (likely appearing as doublets with a large coupling constant, >15 Hz, indicative of a trans-configuration), and a singlet at approximately 3.7-3.8 ppm corresponding to the three protons of the methyl ester group.
-
¹³C NMR: Key signals would include the ester carbonyl carbon (~167 ppm), the carbons of the C=C double bond, four carbons corresponding to the thiophene ring, and the methoxy (B1213986) carbon of the ester (~52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic ester peaks.[13] A strong C=O stretching vibration should appear around 1710-1730 cm⁻¹. Strong C-O stretching bands are also expected around 1200 cm⁻¹ and 1100 cm⁻¹.[13]
Safety and Hazard Information
Based on data for structurally similar compounds like the 2-isomer, 3-Thiopheneacrylic acid methyl ester should be handled with care.
| Hazard Type | GHS Classification and Statements | Source |
| Skin Corrosion/Irritation | Warning: H315 - Causes skin irritation. | [14] |
| Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation. | [14] |
| Target Organ Toxicity | Warning: H335 - May cause respiratory irritation. | [14] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P319 | [14] |
Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
